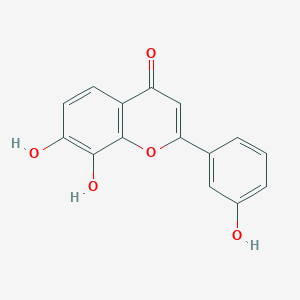

7,8,3'-Trihydroxyflavone

Description

The exact mass of the compound 7,8,3'-Trihydroxyflavone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7,8,3'-Trihydroxyflavone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7,8,3'-Trihydroxyflavone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7,8-dihydroxy-2-(3-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-9-3-1-2-8(6-9)13-7-12(18)10-4-5-11(17)14(19)15(10)20-13/h1-7,16-17,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJZSQGDOCUHCCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350274 | |

| Record name | 7,8,3'-TRIHYDROXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137502-84-2 | |

| Record name | 7,8,3'-Trihydroxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137502842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,8,3'-TRIHYDROXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,8,3'-TRIHYDROXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F67B8S3MH9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of 7,8,3'-Trihydroxyflavone: A Technical Guide to Protocol and Yield Optimization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 7,8,3'-Trihydroxyflavone (7,8,3'-THF), a potent TrkB agonist with significant neuroprotective and potential therapeutic properties. This document details a probable synthetic protocol, strategies for yield optimization, and the relevant biological context for researchers in medicinal chemistry and drug development.

Introduction

7,8,3'-Trihydroxyflavone is a synthetic flavone that has garnered considerable interest in the scientific community for its role as a small-molecule agonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[1][2] By mimicking the neurotrophic effects of BDNF, 7,8,3'-THF has demonstrated potential in preclinical models for treating various neurological and psychiatric disorders.[3][4] Studies have shown it to be 2-3 times more potent as a TrkB agonist in vitro compared to its well-studied analog, 7,8-dihydroxyflavone (7,8-DHF).[1][2] This enhanced activity is attributed to the presence of a 3'-hydroxyl group on the B-ring.[5] Given its therapeutic potential, the development of an efficient and high-yielding synthesis protocol is of paramount importance.

Synthetic Pathways and Core Methodologies

The synthesis of 7,8,3'-Trihydroxyflavone, like many other flavonoids, can be approached through several established methodologies. The most common strategies involve the construction of the chromen-4-one (flavone) core from appropriately substituted acetophenone and benzaldehyde precursors. The key synthetic routes include:

-

Baker-Venkataraman Rearrangement: This classical method involves the reaction of a 2-hydroxyacetophenone with a benzoyl chloride to form an O-aroyl ester. This ester then undergoes a base-catalyzed rearrangement to form a 1,3-diketone, which is subsequently cyclized under acidic conditions to yield the flavone.[6]

-

Allan-Robinson Reaction: This method involves the condensation of a 2-hydroxyacetophenone with an aromatic anhydride and its sodium salt.[7]

-

Claisen-Schmidt Condensation followed by Cyclization: This two-step process begins with a base-catalyzed condensation of a 2-hydroxyacetophenone and a benzaldehyde to form a chalcone intermediate. The chalcone is then subjected to oxidative cyclization to afford the flavone.[8][9]

This guide will focus on a synthetic protocol based on the Baker-Venkataraman rearrangement, a reliable and widely used method for flavone synthesis.

Proposed Synthesis Protocol for 7,8,3'-Trihydroxyflavone

The following multi-step protocol outlines a plausible synthetic route to 7,8,3'-Trihydroxyflavone, starting from commercially available precursors. Due to the presence of multiple hydroxyl groups that can interfere with the reactions, a protecting group strategy is essential. Benzyl ethers are a common choice for protecting hydroxyl groups as they are stable under various reaction conditions and can be readily removed in the final step via catalytic hydrogenation.

Overall Synthetic Workflow

Caption: Proposed synthetic workflow for 7,8,3'-Trihydroxyflavone.

Step 1: Protection of Hydroxyl Groups

The hydroxyl groups of the starting materials, 2,3,4-trihydroxyacetophenone and 3-hydroxybenzaldehyde, are protected as benzyl ethers to prevent unwanted side reactions.

Experimental Protocol:

-

To a solution of the starting phenol (1.0 eq) in a suitable solvent such as acetone or DMF, add anhydrous potassium carbonate (K₂CO₃, 3.0-4.0 eq per hydroxyl group).

-

To this stirred suspension, add benzyl bromide (BnBr, 1.1-1.2 eq per hydroxyl group) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the benzylated acetophenone and benzaldehyde.

Step 2: Baker-Venkataraman Rearrangement

This step involves the formation of a 1,3-diketone intermediate from the protected acetophenone and a benzoyl chloride derivative of the protected benzaldehyde.

Experimental Protocol:

-

Esterification: To a solution of the protected 2,3,4-tris(benzyloxy)acetophenone (1.0 eq) in dry pyridine, add 3-(benzyloxy)benzoyl chloride (1.2 eq) at 0 °C. Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Work-up the reaction by pouring it into ice-cold dilute HCl and extracting with an organic solvent. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry and concentrate.

-

Rearrangement: Dissolve the resulting ester in a dry aprotic solvent like pyridine or DMSO. Add a strong base such as powdered potassium hydroxide (KOH) or sodium hydride (NaH) (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating.[10]

-

Monitor the formation of the 1,3-diketone by TLC.

-

Upon completion, carefully quench the reaction by pouring it into ice-water and acidifying with dilute acid (e.g., HCl) to precipitate the diketone.

-

Filter the solid, wash with water until neutral, and dry under vacuum. The crude diketone can be purified by recrystallization.

Step 3: Acid-Catalyzed Cyclization

The 1,3-diketone intermediate is cyclized to form the protected flavone core.

Experimental Protocol:

-

Dissolve the purified 1,3-diketone (1.0 eq) in glacial acetic acid.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.[9]

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and pour it into ice-water to precipitate the protected flavone.

-

Filter the solid, wash thoroughly with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Step 4: Deprotection

The final step involves the removal of the benzyl protecting groups to yield 7,8,3'-Trihydroxyflavone.

Experimental Protocol:

-

Dissolve the protected 7,8,3'-tris(benzyloxy)flavone in a suitable solvent system, such as a mixture of ethyl acetate and ethanol.

-

Add a catalytic amount of palladium on carbon (Pd/C, 10%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until all the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude 7,8,3'-Trihydroxyflavone.

-

Purify the final product by recrystallization or column chromatography to achieve high purity.

Yield Optimization Strategies

Optimizing the yield of 7,8,3'-Trihydroxyflavone requires careful consideration of several factors at each step of the synthesis.

| Synthetic Step | Parameter for Optimization | Recommendations and Rationale |

| Protection | Choice of Base and Solvent | Anhydrous K₂CO₃ is a common and effective base. DMF can be a better solvent than acetone for less reactive phenols, leading to higher yields. |

| Reaction Temperature and Time | Refluxing is generally required to drive the benzylation to completion. Reaction time should be optimized based on TLC monitoring to avoid side reactions. | |

| Baker-Venkataraman Rearrangement | Base Strength | The choice of base is critical. Stronger bases like NaH may lead to higher yields but can also promote side reactions. Powdered KOH is a good starting point.[10] |

| Anhydrous Conditions | Strict anhydrous conditions are crucial as moisture can hydrolyze the starting ester and the diketone product, significantly lowering the yield.[10] | |

| Reaction Temperature | The rearrangement is typically performed at room temperature or with gentle heating. Higher temperatures can lead to degradation. | |

| Cyclization | Acid Catalyst | Concentrated sulfuric acid is a common and effective catalyst. The amount should be catalytic to avoid charring and other side reactions. |

| Reaction Time | Prolonged heating can lead to decomposition of the product. The reaction should be stopped once the starting material is consumed as indicated by TLC. | |

| Deprotection | Catalyst Loading | The amount of Pd/C catalyst can influence the reaction rate. Typically, 5-10 mol% is used. |

| Hydrogen Pressure | While atmospheric pressure (balloon) is often sufficient, higher pressures can accelerate the reaction, especially for sterically hindered benzyl groups. | |

| Solvent Purity | Use of high-purity, peroxide-free solvents is important for efficient and clean debenzylation. | |

| Purification | Recrystallization vs. Chromatography | Recrystallization is a cost-effective method for purification if a suitable solvent system can be found. Column chromatography is more effective for removing closely related impurities but can result in product loss.[9] |

Biological Activity and Signaling Pathway

7,8,3'-Trihydroxyflavone exerts its neurotrophic effects by binding to and activating the TrkB receptor, thereby initiating downstream signaling cascades that are crucial for neuronal survival, growth, and synaptic plasticity.[3][4]

Caption: TrkB signaling pathway activated by 7,8,3'-Trihydroxyflavone.

Conclusion

This technical guide provides a detailed framework for the synthesis of 7,8,3'-Trihydroxyflavone, a promising neurotrophic agent. The proposed protocol, based on the Baker-Venkataraman rearrangement with a benzyl protection strategy, offers a reliable route to this valuable compound. By systematically applying the outlined yield optimization strategies, researchers can enhance the efficiency of the synthesis, thereby facilitating further investigation into the pharmacological properties and therapeutic potential of 7,8,3'-Trihydroxyflavone. The successful and scalable synthesis of this compound is a critical step in translating its promising preclinical findings into novel treatments for a range of debilitating neurological and psychiatric disorders.

References

- 1. 7,8,3'-Trihydroxyflavone - Wikipedia [en.wikipedia.org]

- 2. 7,8,3'-Trihydroxyflavone [medbox.iiab.me]

- 3. 7,8-dihydroxyflavone, a small molecular TrkB agonist, is useful for treating various BDNF-implicated human disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Synthetic 7,8-Dihydroxyflavone Derivative Promotes Neurogenesis and Exhibits Potent Antidepressant Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. ias.ac.in [ias.ac.in]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Properties and Structural Analysis of 7,8,3'-Trihydroxyflavone

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,8,3'-Trihydroxyflavone (7,8,3'-THF) is a synthetic flavone, a class of naturally occurring compounds with a characteristic three-ring structure. It has garnered significant interest in the scientific community, particularly in the field of neuroscience, due to its potent activity as a small-molecule agonist of the Tropomyosin receptor kinase B (TrkB).[1][2] This activity mimics the effects of brain-derived neurotrophic factor (BDNF), a key protein involved in neuronal survival, growth, and synaptic plasticity. As such, 7,8,3'-THF is being investigated as a potential therapeutic agent for a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the chemical properties and structural analysis of 7,8,3'-THF, including detailed experimental protocols and a visualization of its primary signaling pathway.

Chemical and Physical Properties

7,8,3'-THF is a polyphenolic compound with the molecular formula C₁₅H₁₀O₅ and a molar mass of 270.24 g/mol .[3][4] Its IUPAC name is 7,8-dihydroxy-2-(3-hydroxyphenyl)chromen-4-one. The presence of multiple hydroxyl groups significantly influences its physicochemical properties, including its solubility and potential for hydrogen bonding, which is crucial for its biological activity.

Physicochemical Data

While specific experimentally determined data for 7,8,3'-THF is limited in publicly available literature, the following table summarizes key computed properties and estimates based on closely related compounds.

| Property | Value | Source/Notes |

| Molecular Formula | C₁₅H₁₀O₅ | [3][4] |

| Molar Mass | 270.24 g/mol | [3][4] |

| IUPAC Name | 7,8-dihydroxy-2-(3-hydroxyphenyl)chromen-4-one | [3] |

| CAS Number | 137502-84-2 | [3] |

| Melting Point | Approx. 298-299 °C | Estimated based on the melting point of the closely related isomer 7,8,2'-trihydroxyflavone.[5] |

| Solubility | Soluble in organic solvents such as DMSO and ethanol. Sparingly soluble in aqueous buffers. | Based on the solubility of the parent compound, 7,8-dihydroxyflavone. |

| Appearance | Expected to be a crystalline solid, likely light brown. | Based on the appearance of the isomer 7,8,2'-trihydroxyflavone.[5] |

Structural Analysis

The structural elucidation of 7,8,3'-THF relies on a combination of spectroscopic techniques that provide detailed information about its molecular framework and functional groups.

Spectroscopic Data

The following table outlines the expected spectroscopic characteristics of 7,8,3'-THF based on data from related flavonoid compounds.

| Technique | Expected Observations |

| UV-Vis Spectroscopy | Flavones typically exhibit two major absorption bands in the UV-visible spectrum. Band I, in the range of 300-400 nm, is associated with the cinnamoyl system (B-ring and the heterocyclic C-ring). Band II, in the range of 240-280 nm, corresponds to the benzoyl system (A-ring and the C-ring). The exact λmax values for 7,8,3'-THF would be influenced by the position of the hydroxyl groups. |

| Infrared (IR) Spectroscopy | The IR spectrum is expected to show characteristic absorption bands for the hydroxyl (-OH) groups (broad band around 3300 cm⁻¹), aromatic C-H stretching (around 3100-3000 cm⁻¹), a conjugated ketone (C=O) stretching of the γ-pyrone ring (around 1650-1600 cm⁻¹), and C=C stretching of the aromatic rings (in the 1600-1450 cm⁻¹ region). |

| ¹H NMR Spectroscopy | The proton NMR spectrum would provide information on the chemical environment of each hydrogen atom. Expected signals would include distinct aromatic protons on the A and B rings, with their chemical shifts and coupling constants being indicative of their positions relative to the hydroxyl groups. The proton on the C3 position of the flavone core typically appears as a singlet. |

| ¹³C NMR Spectroscopy | The carbon-13 NMR spectrum would show distinct signals for each of the 15 carbon atoms in the molecule. The chemical shifts would be characteristic of aromatic carbons, carbons in the pyrone ring (including the carbonyl carbon), and carbons bearing hydroxyl groups. A study on various hydroxyflavones provides a basis for predicting the chemical shifts for 7,8,3'-THF.[6][7] |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the mass of the compound. For 7,8,3'-THF, the precursor ion in negative ion mode ([M-H]⁻) would be at m/z 269.0455.[3] Fragmentation patterns of flavonoids typically involve retro-Diels-Alder reactions, leading to characteristic fragment ions that can help confirm the structure. |

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and purification of 7,8,3'-THF, based on established methods for flavone synthesis.

Synthesis of 7,8,3'-Trihydroxyflavone

A common method for synthesizing flavones is the Baker-Venkataraman rearrangement, followed by acid-catalyzed cyclization.

Step 1: Synthesis of the 1,3-diketone intermediate

-

Starting Materials: 2',3',4'-trihydroxyacetophenone and 3-hydroxybenzoyl chloride.

-

Procedure:

-

Dissolve 2',3',4'-trihydroxyacetophenone in a suitable solvent such as pyridine.

-

Cool the solution in an ice bath.

-

Slowly add 3-hydroxybenzoyl chloride to the stirred solution.

-

Allow the reaction mixture to stir at room temperature for several hours.

-

Perform a work-up by adding dilute hydrochloric acid to precipitate the O-aroylated intermediate.

-

Isolate the intermediate by filtration and dry.

-

Treat the intermediate with a base, such as potassium hydroxide, in pyridine to induce the Baker-Venkataraman rearrangement to the 1,3-diketone.

-

Acidify the reaction mixture to precipitate the diketone.

-

Filter, wash with water, and dry the crude 1-(2,3,4-trihydroxyphenyl)-3-(3-hydroxyphenyl)propane-1,3-dione.

-

Step 2: Cyclization to form the flavone

-

Procedure:

-

Dissolve the 1,3-diketone from Step 1 in a solvent such as glacial acetic acid.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Heat the mixture to reflux for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water to precipitate the crude 7,8,3'-trihydroxyflavone.

-

Filter the solid, wash thoroughly with water, and dry.

-

Purification of 7,8,3'-Trihydroxyflavone

The crude product can be purified by standard laboratory techniques.

1. Column Chromatography

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of ethyl acetate in hexane is typically used. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired flavone.

-

Procedure:

-

Prepare a slurry of silica gel in the initial, less polar mobile phase.

-

Pack a chromatography column with the slurry.

-

Dissolve the crude 7,8,3'-THF in a minimum amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel.

-

Carefully load the sample onto the top of the column.

-

Elute the column with the mobile phase, gradually increasing the polarity.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain the purified 7,8,3'-THF.[8][9][10]

-

2. Recrystallization

-

Solvent Selection: A suitable solvent system for recrystallization would be one in which 7,8,3'-THF is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of solvents, such as ethanol-water or ethyl acetate-hexane, may be effective.

-

Procedure:

-

Dissolve the crude or column-purified 7,8,3'-THF in a minimum amount of the hot solvent.

-

If the solution is colored, a small amount of activated charcoal can be added to decolorize it, followed by hot filtration.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Biological Activity and Signaling Pathway

7,8,3'-THF is a potent agonist of the TrkB receptor, mimicking the neurotrophic effects of BDNF.[1][2] Upon binding to the extracellular domain of TrkB, 7,8,3'-THF induces receptor dimerization and autophosphorylation, which in turn activates downstream intracellular signaling cascades. The two primary pathways activated are the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[11][12]

Activation of these pathways ultimately leads to the phosphorylation and activation of the transcription factor cAMP response element-binding protein (CREB).[13][14][15][16] Phosphorylated CREB translocates to the nucleus and promotes the transcription of genes involved in neuronal survival, synaptic plasticity, and neurogenesis.

Caption: Signaling pathway of 7,8,3'-THF via TrkB activation.

Conclusion

7,8,3'-Trihydroxyflavone is a promising synthetic flavonoid with significant potential as a TrkB agonist for the treatment of various neurological disorders. This guide has provided a detailed overview of its chemical properties, structural analysis, and biological mechanism of action. While further experimental data is needed to fully characterize this compound, the information presented here, based on its known characteristics and those of related flavonoids, serves as a valuable resource for researchers and professionals in the field of drug discovery and development. The outlined experimental protocols and the visualized signaling pathway offer a solid foundation for future research and application of 7,8,3'-THF.

References

- 1. 7,8,3'-Trihydroxyflavone - Wikipedia [en.wikipedia.org]

- 2. 7,8,3'-Trihydroxyflavone [medbox.iiab.me]

- 3. 7,8,3'-Trihydroxyflavone | C15H10O5 | CID 676310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 7,8,2'-TRIHYDROXYFLAVONE | | INDOFINE Chemical Company [indofinechemical.com]

- 6. Empirically predicted 13C NMR chemical shifts for 8-hydroxyflavone starting from 7,8,4'-trihydroxyflavone and from 7,8-dihydroxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. TrkB receptor agonist 7,8 Dihydroxyflavone triggers profound gender-dependent neuroprotection in mice after perinatal hypoxia and ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Flavonoid derivative 7,8-DHF attenuates TBI pathology via TrkB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Flavones 7,8-DHF, Quercetin, and Apigenin Against Tau Toxicity via Activation of TRKB Signaling in ΔK280 TauRD-DsRed SH-SY5Y Cells [frontiersin.org]

- 15. Post-injury treatment with 7,8-dihydroxyflavone, a TrkB receptor agonist, protects against experimental traumatic brain injury via PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Post-Injury Treatment with 7,8-Dihydroxyflavone, a TrkB Receptor Agonist, Protects against Experimental Traumatic Brain Injury via PI3K/Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action of 7,8,3'-Trihydroxyflavone on the TrkB Receptor: A Technical Guide

Introduction

7,8,3'-Trihydroxyflavone (7,8,3'-THF) is a synthetic flavone, derived from the naturally occurring 7,8-dihydroxyflavone (7,8-DHF). It has garnered significant interest within the scientific community as a potent, small-molecule agonist of the Tropomyosin receptor kinase B (TrkB), the primary signaling receptor for Brain-Derived Neurotrophic Factor (BDNF).[1][2][3] Due to the poor pharmacokinetic properties of BDNF, which limit its therapeutic utility, small-molecule TrkB agonists like 7,8,3'-THF represent a promising alternative for the treatment of various neurological and psychiatric disorders.[4][5][6] Structural-activity relationship (SAR) studies have revealed that the addition of a hydroxyl group at the 3' position on the B-ring makes 7,8,3'-THF a more robust activator of TrkB, with a 2-3 fold higher potency than its parent compound, 7,8-DHF.[1][3] This guide provides an in-depth technical overview of the molecular mechanisms through which 7,8,3'-THF activates the TrkB receptor and its downstream signaling cascades.

Core Mechanism: Receptor Binding and Activation

The action of 7,8,3'-THF is initiated by its direct interaction with the TrkB receptor, mimicking the function of the endogenous ligand, BDNF.[5] This process can be broken down into two critical steps:

-

Direct Binding to the Extracellular Domain (ECD): Unlike the large protein ligand BDNF, 7,8,3'-THF is a small molecule that binds directly to the extracellular domain of the TrkB receptor.[5][7] While the precise crystal structure of the flavone-TrkB complex is not yet determined, binding and truncation assays with the parent compound 7,8-DHF indicate that the interaction occurs within specific regions of the ECD, namely the cysteine cluster 2 (CC2) domain and the leucine-rich motif (LRM) domain.[4][8] Further computational studies suggest an additional interaction with the Ig2 domain, a region also involved in BDNF binding.[8] This direct binding event is the trigger for receptor activation.

-

Receptor Dimerization and Autophosphorylation: The binding of 7,8,3'-THF to two TrkB monomers induces a conformational change that promotes their dimerization.[4][5][6] This homodimerization brings the intracellular tyrosine kinase domains of the two receptor units into close proximity. This proximity facilitates a process of trans-autophosphorylation, where the kinase domain of one receptor phosphorylates specific tyrosine residues on the activation loop of the adjacent receptor, and vice versa.[4][5][9] This autophosphorylation event is the hallmark of receptor activation and serves as the launchpad for downstream intracellular signaling.

Downstream Signaling Cascades

Once activated, the phosphorylated tyrosine residues on the intracellular domain of the TrkB receptor function as docking sites for a variety of adaptor proteins and enzymes. This recruitment initiates multiple downstream signaling pathways that are crucial for mediating the neurotrophic effects of 7,8,3'-THF.[4][5] The three canonical pathways are:

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt (Protein Kinase B) pathway is a major signaling cascade activated by TrkB. Upon receptor phosphorylation, PI3K is recruited and activated, leading to the phosphorylation and activation of Akt. This pathway is centrally involved in promoting cell survival, inhibiting apoptosis, and regulating cell growth.[10][11][12] Activation of this pathway is critical for the neuroprotective effects observed with 7,8-DHF and its derivatives.[10][12]

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key cascade. Activated TrkB leads to the activation of the Ras-Raf-MEK-ERK signaling module. This pathway plays a crucial role in promoting neuronal differentiation, neurite outgrowth, synaptic plasticity, and learning and memory.[10][13]

-

PLCγ Pathway: The Phospholipase C gamma (PLCγ) pathway is also engaged following TrkB activation. PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway is involved in modulating synaptic activity and neurotransmitter release.[4][13]

Below is a graphical representation of the signaling cascade.

Quantitative Data

Quantitative analysis of the interaction between flavone agonists and the TrkB receptor is essential for drug development. The following table summarizes key binding and activation data, primarily for the well-studied parent compound 7,8-DHF, and notes the relative potency of 7,8,3'-THF.

| Compound | Parameter | Value | Method | Reference |

| 7,8-Dihydroxyflavone | Kd | ~320 nM | In vitro filter binding assay with [³H]-7,8-DHF | [4][5][14] |

| 7,8-Dihydroxyflavone | Kd | ~15.4 nM - 10 nM | Surface Plasmon Resonance (SPR) / Fluorescence Quenching | [5][9] |

| 7,8,3'-Trihydroxyflavone | Relative Potency | 2-3x higher than 7,8-DHF | In vitro TrkB phosphorylation assay | [3] |

| BDNF (control) | Kd | ~1.7 nM | Surface Plasmon Resonance (SPR) | [5] |

| BDNF (control) | EC50 | 3.7 nM | Functional TrkB phosphorylation assay | [15] |

Note: The variation in Kd values for 7,8-DHF likely results from different experimental conditions and the principles of the binding assays used.[5]

Experimental Protocols

Verifying the agonistic activity of compounds like 7,8,3'-THF on the TrkB receptor involves a series of biochemical and cell-based assays. Below are detailed methodologies for two key experiments.

Protocol 1: In Vitro TrkB Kinase Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity of purified TrkB enzyme in the presence of a test compound by measuring ADP production.

Materials:

-

Recombinant purified TrkB kinase enzyme

-

5x Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

-

ATP solution (e.g., 500 µM)

-

Kinase substrate (e.g., Poly-(Glu,Tyr) 4:1)

-

Test Compound (7,8,3'-THF) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

96-well white assay plates

Procedure:

-

Prepare 1x Kinase Assay Buffer: Dilute the 5x Kinase Assay Buffer with distilled water.

-

Prepare Test Compound Dilutions: Prepare serial dilutions of 7,8,3'-THF at 10-fold the desired final concentrations in 1x Kinase Assay Buffer containing a constant percentage of DMSO (e.g., 10%). The final DMSO concentration in the assay should not exceed 1%.[16]

-

Prepare Master Mix: For each reaction, prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the kinase substrate.

-

Set up Assay Plate:

-

Add 12.5 µl of the Master Mix to each well.

-

Add 2.5 µl of the diluted test compound or control (e.g., 10% DMSO in buffer for positive control) to the appropriate wells.

-

-

Initiate Kinase Reaction: Add 10 µl of diluted TrkB enzyme to all wells except the "blank" control.

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.[16][17]

-

Terminate Reaction and Deplete ATP: Add 25 µl of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40-45 minutes.[16] This step stops the kinase reaction and removes any remaining ATP.

-

Detect ADP: Add 50 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP.

-

Measure Luminescence: Incubate at room temperature for 30-45 minutes and then measure the luminescent signal using a microplate reader. The light output is directly proportional to the amount of ADP produced and thus reflects the TrkB kinase activity.[16][17]

Protocol 2: Western Blot for TrkB and Akt Phosphorylation in Cultured Neurons

This cell-based assay determines the ability of 7,8,3'-THF to induce the phosphorylation of TrkB and downstream signaling proteins like Akt in a cellular context.

Materials:

-

Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y)

-

Cell culture media and supplements

-

7,8,3'-THF solution

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking Buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-TrkB (p-TrkB), anti-total-TrkB, anti-phospho-Akt (p-Akt), anti-total-Akt, and a loading control (e.g., anti-β-actin).

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) detection reagent

Procedure:

-

Cell Culture and Treatment:

-

Plate neurons and allow them to adhere and differentiate.

-

Starve the cells in serum-free media for 4-6 hours.

-

Treat cells with various concentrations of 7,8,3'-THF or vehicle (DMSO) for a specified time (e.g., 30 minutes).[4]

-

-

Cell Lysis:

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.[19]

-

-

Sample Preparation and SDS-PAGE:

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane.[19]

-

-

Immunoblotting:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.[20]

-

Incubate the membrane with the primary antibody (e.g., anti-p-TrkB) diluted in blocking buffer, typically overnight at 4°C.[19]

-

Wash the membrane three times with TBST.[20]

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

-

Wash the membrane again three times with TBST.

-

-

Signal Detection:

-

Incubate the membrane with ECL reagent and capture the chemiluminescent signal using a digital imaging system.[19]

-

-

Stripping and Re-probing:

-

The membrane can be stripped and re-probed with antibodies for total TrkB, p-Akt, total Akt, and a loading control to normalize the data and confirm equal protein loading.[19]

-

The following diagram illustrates the workflow for the Western Blot protocol.

References

- 1. 7,8,3'-Trihydroxyflavone [medbox.iiab.me]

- 2. 7,8,3'-Trihydroxyflavone - Wikipedia [en.wikipedia.org]

- 3. 7,8,3’-Trihydroxyflavone, a potent small molecule TrkB receptor agonist, protects spiral ganglion neurons from degeneration both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7,8-dihydroxyflavone, a small molecular TrkB agonist, is useful for treating various BDNF-implicated human disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Flavonoid derivative 7,8-DHF attenuates TBI pathology via TrkB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Biochemical and Biophysical Investigation of the Brain-derived Neurotrophic Factor Mimetic 7,8-Dihydroxyflavone in the Binding and Activation of the TrkB Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Post-Injury Treatment with 7,8-Dihydroxyflavone, a TrkB Receptor Agonist, Protects against Experimental Traumatic Brain Injury via PI3K/Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 7,8-Dihydroxyflavone leads to survival of cultured embryonic motoneurons by activating intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. TrkB receptor agonist 7,8 Dihydroxyflavone triggers profound gender-dependent neuroprotection in mice after perinatal hypoxia and ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 7,8-Dihydroxyflavone | Trk Receptors | Tocris Bioscience [tocris.com]

- 15. Do Small Molecules Activate the TrkB Receptor in the Same Manner as BDNF? Limitations of Published TrkB Low Molecular Agonists and Screening for Novel TrkB Orthosteric Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. promega.com [promega.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Western Blot Protocol | Proteintech Group [ptglab.com]

Initial Biological Screening of 7,8,3'-Trihydroxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,8,3'-Trihydroxyflavone (7,8,3'-THF) is a flavonoid, a class of polyphenolic compounds widely distributed in the plant kingdom. Flavonoids have garnered significant interest in the scientific community due to their diverse pharmacological activities. This technical guide provides an in-depth overview of the initial biological screening of 7,8,3'-THF, focusing on its neuroprotective, anticancer, antioxidant, and anti-inflammatory bioactivities. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development. While specific data for 7,8,3'-THF is highlighted, data for the closely related and well-studied parent compound, 7,8-dihydroxyflavone (7,8-DHF), and other trihydroxyflavones are also included to provide a broader context for its potential bioactivities.

Neuroprotective Activity

The most well-documented bioactivity of 7,8,3'-Trihydroxyflavone is its potent neuroprotective effect, primarily attributed to its function as an agonist of the Tropomyosin receptor kinase B (TrkB), the main receptor for Brain-Derived Neurotrophic Factor (BDNF).[1][2]

Quantitative Data: TrkB Agonism and Neuroprotection

| Compound | Bioactivity | Model System | Quantitative Measurement | Reference |

| 7,8,3'-Trihydroxyflavone | TrkB Agonist | In vitro | 2-3 fold more potent than 7,8-DHF in stimulating TrkB phosphorylation | [1] |

| 7,8,3'-Trihydroxyflavone | Neuroprotection of Spiral Ganglion Neurons | In vitro and in vivo (cCx26-null mice) | Dramatically rescued SGNs from degeneration | [2] |

| 7,8,3'-Trihydroxyflavone | Photoreceptor Protection | Light-induced retinal degeneration mouse model | Prevented the loss of ERG a- and b-wave amplitudes | [3] |

| 7,8-Dihydroxyflavone | TrkB Agonist | In vitro binding assay | Kd of ~320 nM | [4] |

| 7,8-Dihydroxyflavone | Neuroprotection | Kainic acid-induced apoptosis in mice | Significantly decreased apoptosis | [5] |

| 7,8-Dihydroxyflavone | Neuroprotection | Stroke model in mice | Decreased infarct volumes | [5] |

Experimental Protocol: TrkB Activation Assay

This protocol describes the assessment of 7,8,3'-THF's ability to induce TrkB phosphorylation in primary neurons.

1. Cell Culture and Treatment:

-

Culture primary cortical neurons from embryonic day 18 rat pups in Neurobasal medium supplemented with B27 and GlutaMAX.

-

After 7 days in vitro, serum-starve the neurons for 4 hours.

-

Treat the neurons with various concentrations of 7,8,3'-THF (e.g., 100 nM - 10 µM) or vehicle (DMSO) for 30 minutes. Use BDNF (50 ng/mL) as a positive control.

2. Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

3. Western Blotting:

-

Determine the protein concentration of the cell lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against phosphorylated TrkB (p-TrkB) and total TrkB overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

4. Quantification:

-

Quantify the band intensities for p-TrkB and total TrkB using densitometry software.

-

Normalize the p-TrkB signal to the total TrkB signal to determine the fold change in TrkB activation.

Signaling Pathway: TrkB Signaling

7,8,3'-THF, acting as a BDNF mimetic, binds to and activates the TrkB receptor, initiating downstream signaling cascades crucial for neuronal survival, growth, and plasticity. The two major pathways activated are the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/ERK pathway.[6][7][8][9][10]

Anticancer Activity

While specific studies on the anticancer effects of 7,8,3'-THF are limited, research on other trihydroxyflavone isomers suggests potential antiproliferative activity against various cancer cell lines.[11][12][13] The cytotoxic effects of flavonoids are often attributed to their ability to induce apoptosis and modulate cell cycle-regulating proteins.[8]

Quantitative Data: Anticancer Activity of Trihydroxyflavones

| Compound | Cell Line | Activity | EC50 (µM) | Reference |

| 3',4',5-Trihydroxyflavone | A549 (Lung) | Antiproliferative | < 25 | [12][14] |

| 3',4',5-Trihydroxyflavone | MCF-7 (Breast) | Antiproliferative | < 25 | [12][14] |

| 3,3',6-Trihydroxyflavone | U87 (Glioblastoma) | Antiproliferative | < 25 | [14] |

| Various Trihydroxyflavones | MCF-7 (Breast) | Antiproliferative | 10 - 50 | [11][12][13] |

| 7,8-Dihydroxyflavone | HUH-7 (Hepatocarcinoma) | Cytotoxic | 177.6 | [8] |

| 7,8-Dihydroxyflavone | B16F10 (Melanoma) | Antiproliferative | 9.04 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of 7,8,3'-THF on cancer cells.

1. Cell Seeding:

-

Seed cancer cells (e.g., A549, MCF-7, U87) in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

2. Compound Treatment:

-

Prepare a stock solution of 7,8,3'-THF in DMSO.

-

Serially dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 1, 10, 25, 50, 100 µM).

-

Replace the medium in the wells with the medium containing the different concentrations of 7,8,3'-THF. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 24, 48, or 72 hours.

3. MTT Addition and Formazan Solubilization:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

4. Absorbance Measurement and Data Analysis:

-

Shake the plate for 5 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the compound concentration.

Experimental Workflow: In Vitro Anticancer Screening

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals.[15] The antioxidant capacity of flavonoids is highly dependent on their chemical structure, particularly the number and position of hydroxyl groups.

Quantitative Data: Antioxidant Activity of Trihydroxyflavones

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes the determination of the free radical scavenging activity of 7,8,3'-THF using the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

1. Reagent Preparation:

-

Prepare a stock solution of 7,8,3'-THF in methanol or ethanol.

-

Prepare a 0.1 mM solution of DPPH in methanol.

2. Assay Procedure:

-

In a 96-well plate, add 180 µL of the DPPH solution to 20 µL of various concentrations of the 7,8,3'-THF solution.

-

Include a blank (methanol) and a positive control (e.g., ascorbic acid or Trolox).

-

Incubate the plate in the dark at room temperature for 30 minutes.

3. Absorbance Measurement and Calculation:

-

Measure the absorbance at 517 nm using a microplate reader.

-

The radical scavenging activity is calculated as the percentage of DPPH discoloration using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of % inhibition against concentration.

Anti-inflammatory Activity

Flavonoids have been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) and modulating inflammatory signaling pathways like the NF-κB pathway.[9][16][17]

Quantitative Data: Anti-inflammatory Activity of Trihydroxyflavones

Quantitative data for the anti-inflammatory activity of 7,8,3'-THF is not specifically available in the reviewed literature. However, general studies on trihydroxyflavones indicate their potential as anti-inflammatory agents. For instance, 3,5,7-Trihydroxyflavone has been shown to inhibit both COX-1 and COX-2.[16][17]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Protein Denaturation)

This protocol provides a simple and rapid method to screen for the anti-inflammatory activity of 7,8,3'-THF by measuring the inhibition of heat-induced protein denaturation.

1. Reaction Mixture Preparation:

-

Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of various concentrations of 7,8,3'-THF in a suitable solvent.

-

Use a vehicle control and a positive control (e.g., diclofenac sodium).

2. Incubation:

-

Incubate the reaction mixtures at 37°C for 15 minutes.

-

Induce denaturation by heating at 70°C for 5 minutes.

3. Absorbance Measurement:

-

After cooling, measure the absorbance of the solutions at 660 nm.

4. Calculation:

-

The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

Signaling Pathway: NF-κB in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation.[2][6] Flavonoids can exert their anti-inflammatory effects by inhibiting the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

Conclusion

The initial biological screening of 7,8,3'-Trihydroxyflavone reveals it to be a promising bioactive compound, particularly as a potent neuroprotective agent through its agonistic activity on the TrkB receptor. While direct evidence for its anticancer, antioxidant, and anti-inflammatory effects is still emerging, the activities of structurally related flavonoids suggest that 7,8,3'-THF likely possesses a spectrum of beneficial pharmacological properties. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to further investigate and quantify the bioactivities of this and other novel flavonoid compounds, ultimately contributing to the development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. purformhealth.com [purformhealth.com]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. 7,8-dihydroxyflavone, a small molecular TrkB agonist, is useful for treating various BDNF-implicated human disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arls.ro [arls.ro]

- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. TrkB receptor agonist 7,8 Dihydroxyflavone triggers profound gender-dependent neuroprotection in mice after perinatal hypoxia and ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. A network map of BDNF/TRKB and BDNF/p75NTR signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. researchgate.net [researchgate.net]

Elucidating the Downstream Signaling Pathways of 7,8,3'-Trihydroxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,8,3'-Trihydroxyflavone (7,8,3'-THF) is a synthetic flavone that has garnered significant interest in the scientific community for its potent neurotrophic and neuroprotective properties. It acts as a small-molecule agonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[1][2] By mimicking the action of BDNF, 7,8,3'-THF holds considerable therapeutic potential for a range of neurological disorders. This technical guide provides an in-depth exploration of the downstream signaling pathways activated by 7,8,3'-THF, supported by quantitative data and detailed experimental protocols to aid in further research and drug development.

Core Mechanism of Action: TrkB Receptor Activation

The primary molecular target of 7,8,3'-THF is the TrkB receptor, a member of the receptor tyrosine kinase family. The binding of 7,8,3'-THF to the extracellular domain of TrkB induces its dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[3][4] This autophosphorylation initiates a cascade of downstream signaling events that are crucial for its biological effects. Notably, 7,8,3'-THF has been reported to be 2-3 times more potent as a TrkB agonist in vitro compared to its well-studied analog, 7,8-dihydroxyflavone (7,8-DHF).[1][2]

Downstream Signaling Pathways

The activation of TrkB by 7,8,3'-THF triggers three major downstream signaling cascades: the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, and the Phospholipase C gamma (PLCγ) pathway.[5][6][7] These pathways collectively regulate a wide array of cellular processes, including cell survival, proliferation, differentiation, and synaptic plasticity.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Upon TrkB activation by 7,8,3'-THF, PI3K is recruited and activated, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates a variety of downstream targets that promote cell survival by inhibiting apoptosis and regulate cell growth and metabolism.[5][6]

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway plays a crucial role in neuronal differentiation, synaptic plasticity, and cell proliferation. Activation of TrkB by 7,8,3'-THF initiates the Ras-Raf-MEK-ERK signaling cascade. This results in the phosphorylation and activation of ERK, which can then translocate to the nucleus to regulate the transcription of genes involved in these processes.[6][8]

PLCγ Signaling Pathway

The PLCγ pathway is important for modulating synaptic function and neuronal activity. Following TrkB activation, PLCγ is phosphorylated and activated. It then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which act as second messengers to regulate intracellular calcium levels and activate protein kinase C (PKC), respectively.[7][9]

Quantitative Data Summary

The following tables summarize the available quantitative data for 7,8,3'-THF and its analog 7,8-DHF, highlighting their potency and effects on downstream signaling.

Table 1: Receptor Binding and Functional Potency

| Compound | Parameter | Value | Species | Assay System | Reference |

| 7,8-DHF | Kd for TrkB | ~320 nM | Human | In vitro filter binding assay | [5][10] |

| 7,8-DHF | Kd for TrkB | 15.4 nM | Human | Surface Plasmon Resonance | [1] |

| 7,8,3'-THF | Relative Potency vs. 7,8-DHF | 2-3 fold more potent | Not Specified | In vitro TrkB agonism | [1][2] |

| 7,8,3'-THF | EC50 for neurite outgrowth | 67.4 nM | Mouse | Dorsal Root Ganglion Neurons | Not found in search results |

Table 2: Effects on Downstream Signaling Pathways

| Compound | Pathway Component | Effect | Concentration | Cell Type | Reference |

| 7,8,3'-THF | p-TrkB | Increased phosphorylation | Not specified | Mouse Retina and Hippocampus | [11] |

| 7,8,3'-THF | p-Akt | Increased phosphorylation | Not specified | Mouse Retina | [11] |

| 7,8-DHF | p-Akt (Ser473) | Restored expression after H2O2 treatment | Not specified | Not specified | [12] |

| 7,8-DHF | p-ERK | Increased phosphorylation | Not specified | Hippocampal Neurons | [13] |

Note: Specific quantitative data for the fold-change in phosphorylation of Akt, ERK, and PLCγ upon treatment with 7,8,3'-THF is limited. The provided data for 7,8-DHF can be considered as a reference, with the understanding that 7,8,3'-THF is more potent.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of 7,8,3'-THF's downstream signaling pathways.

Protocol 1: TrkB Phosphorylation Assay via Western Blot

This protocol details the detection of TrkB phosphorylation in response to 7,8,3'-THF treatment.

-

Cell Culture and Treatment:

-

Plate a suitable neuronal cell line (e.g., SH-SY5Y) or primary neurons in 6-well plates.

-

Once cells reach 70-80% confluency, serum-starve them for 4-6 hours to reduce basal TrkB phosphorylation.

-

Treat cells with varying concentrations of 7,8,3'-THF (e.g., 10 nM - 1 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 15-30 minutes).

-

-

Cell Lysis and Protein Quantification:

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[15]

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[4][15]

-

Incubate the membrane with a primary antibody against phospho-TrkB (e.g., p-TrkA/B/C Y490) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.[14]

-

Strip the membrane and re-probe for total TrkB and a loading control (e.g., β-actin or GAPDH) for normalization.

-

Protocol 2: Analysis of Akt and ERK Phosphorylation

This protocol is similar to the TrkB phosphorylation assay but uses antibodies specific for phosphorylated Akt and ERK.

-

Cell Culture and Treatment: Follow the same procedure as in Protocol 1.

-

Cell Lysis and Protein Quantification: Follow the same procedure as in Protocol 1.

-

SDS-PAGE and Western Blotting:

-

Follow the general Western blot procedure as in Protocol 1.

-

Use primary antibodies specific for phospho-Akt (e.g., Ser473) and phospho-ERK1/2 (e.g., Thr202/Tyr204).[16][17][18]

-

After signal detection, strip the membranes and re-probe for total Akt and total ERK, as well as a loading control, for normalization.

-

Protocol 3: Neurite Outgrowth Assay

This protocol quantifies the effect of 7,8,3'-THF on neurite extension.

-

Cell Plating:

-

Compound Treatment:

-

Allow cells to adhere for 24 hours.

-

Treat cells with various concentrations of 7,8,3'-THF or a vehicle control for 48-72 hours.

-

-

Immunostaining:

-

Imaging and Analysis:

-

Acquire images using a high-content imaging system or a fluorescence microscope.

-

Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to quantify neurite length, number of neurites, and branching.[19]

-

Protocol 4: Cell Viability Assay (MTT Assay)

This protocol assesses the neuroprotective effects of 7,8,3'-THF against a neurotoxic insult.

-

Cell Plating and Treatment:

-

Seed neuronal cells in a 96-well plate.

-

Pre-treat cells with different concentrations of 7,8,3'-THF for 1-2 hours.

-

Introduce a neurotoxic agent (e.g., glutamate, H2O2) and incubate for a specified duration (e.g., 24 hours).

-

-

MTT Assay:

-

Data Acquisition:

Conclusion

7,8,3'-Trihydroxyflavone is a promising TrkB agonist that activates critical downstream signaling pathways, including the PI3K/Akt, MAPK/ERK, and PLCγ cascades. These pathways are integral to its neurotrophic and neuroprotective effects. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of 7,8,3'-THF in various neurological disorders. Further studies are warranted to fully elucidate the quantitative aspects of its signaling and to translate these preclinical findings into clinical applications.

References

- 1. Biochemical and Biophysical Investigation of the Brain-derived Neurotrophic Factor Mimetic 7,8-Dihydroxyflavone in the Binding and Activation of the TrkB Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 7,8-dihydroxyflavone, a small molecular TrkB agonist, is useful for treating various BDNF-implicated human disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 7,8-dihydroxyflavone ameliorates cognitive and motor deficits in a Huntington's disease mouse model through specific activation of the PLCγ1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Flavones 7,8-DHF, Quercetin, and Apigenin Against Tau Toxicity via Activation of TRKB Signaling in ΔK280 TauRD-DsRed SH-SY5Y Cells [frontiersin.org]

- 9. Frontiers | ERK phosphorylation disrupts the intramolecular interaction of capicua to promote cytoplasmic translocation of capicua and tumor growth [frontiersin.org]

- 10. A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. researchgate.net [researchgate.net]

- 13. TrkB receptor agonist 7,8 Dihydroxyflavone triggers profound gender-dependent neuroprotection in mice after perinatal hypoxia and ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. ccrod.cancer.gov [ccrod.cancer.gov]

- 17. Subcellular distribution of ERK phosphorylation in tyrosine and threonine depends on redox status in murine lung cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of Akt phosphorylation attenuates resistance to TNF-α cytotoxic effects in MCF-7 cells, but not in their doxorubicin resistant derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. broadpharm.com [broadpharm.com]

- 22. benchchem.com [benchchem.com]

In Vitro Characterization of 7,8,3'-Trihydroxyflavone: A Technical Guide to its Neurotrophic Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro neurotrophic properties of 7,8,3'-Trihydroxyflavone (THF), a small molecule agonist of the Tropomyosin receptor kinase B (TrkB). By mimicking the action of Brain-Derived Neurotrophic Factor (BDNF), THF presents a promising therapeutic avenue for neurodegenerative diseases and neuronal injury. This document summarizes key quantitative data, details experimental protocols for assessing its neurotrophic efficacy, and visualizes the underlying molecular pathways.

Core Neurotrophic Activities

7,8,3'-Trihydroxyflavone is a synthetic flavone derivative designed to be a potent and selective agonist for the TrkB receptor.[1][2] Its activation of TrkB triggers downstream signaling cascades crucial for neuronal survival, growth, and plasticity.[3][4][5] In vitro studies have consistently demonstrated its ability to promote neurite outgrowth and protect neurons from various insults.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the neurotrophic effects of 7,8,3'-Trihydroxyflavone and its closely related analog, 7,8-Dihydroxyflavone (7,8-DHF), which is often used as a benchmark.

Table 1: Neurite Outgrowth Promotion by 7,8,3'-Trihydroxyflavone

| Cell Type | Compound | Concentration | Effect | Reference |

| Dorsal Root Ganglion (DRG) Neurons | 7,8,3'-THF | 67.4 nM (EC50) | Promoted neurite outgrowth in a dose-dependent manner. | [3] |

| Dorsal Root Ganglion (DRG) Neurons | 7,8,3'-THF | 50 nM | Increased neurite length by 379±33% in a neurotoxicity rescue model. | [3] |

| Dorsal Root Ganglion (DRG) Neurons | 7,8,3'-THF | 1 µM | Increased neurite length by 1571±79% in a neurotoxicity rescue model. | [3] |

Table 2: Neuroprotective Effects of 7,8-Dihydroxyflavone (a related TrkB agonist)

| Cell Type | Insult | Compound | Concentration | Effect | Reference |

| Hippocampal Neurons | Glutamate | 7,8-DHF | 500 nM | Protected against glutamate-triggered apoptosis. | [5] |

| Cortical Neurons | Stretch Injury | 7,8-DHF | 20 mg/kg (in vivo proxy) | Promoted survival and reduced apoptosis. | [6] |

| Retinal Ganglion Cells | Axotomy | 7,8-DHF | Not Specified | Suppressed apoptosis. | [7] |

Signaling Pathway Activation

The neurotrophic effects of 7,8,3'-Trihydroxyflavone are primarily mediated through the activation of the TrkB receptor and its downstream signaling pathways, principally the PI3K/Akt and MAPK/ERK pathways.[3][4][6][7][8][9] Upon binding to the extracellular domain of TrkB, THF induces receptor dimerization and autophosphorylation, initiating a cascade of intracellular signaling events that promote cell survival and growth.[4][5]

Figure 1. Signaling pathway of 7,8,3'-THF via TrkB activation.

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro characterization of neurotrophic compounds. Below are protocols for key experiments.

Neurite Outgrowth Assay

This assay quantifies the ability of a compound to promote the extension of neurites from neurons.

Figure 2. Workflow for a typical neurite outgrowth assay.

Detailed Steps:

-

Cell Culture: Primary neurons, such as dorsal root ganglion (DRG) neurons, are isolated from neonatal rodents and cultured on a suitable substrate (e.g., poly-L-lysine and laminin-coated plates).

-

Treatment: Neurons are treated with a range of concentrations of 7,8,3'-Trihydroxyflavone. A vehicle control (e.g., DMSO) and a positive control (e.g., BDNF) should be included.

-

Incubation: The cells are incubated for a period sufficient to allow for neurite extension, typically 24 to 48 hours.

-

Immunostaining: After incubation, the cells are fixed with paraformaldehyde and permeabilized. They are then incubated with a primary antibody against a neuronal marker (e.g., anti-β-III tubulin) followed by a fluorescently labeled secondary antibody.

-

Imaging: Images of the stained neurons are captured using a fluorescence microscope.

-

Quantification: The length and number of neurites per neuron are measured using image analysis software (e.g., ImageJ with the NeuronJ plugin).

Western Blot for Signaling Pathway Analysis

This technique is used to detect and quantify the phosphorylation (activation) of key proteins in the TrkB signaling pathway.

Detailed Steps:

-

Cell Lysis: Neuronal cultures are treated with 7,8,3'-THF for various time points. The cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-TrkB, TrkB, p-Akt, Akt, p-ERK, ERK).

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

-

Quantification: The intensity of the bands is quantified using densitometry software, and the level of phosphorylated protein is normalized to the total protein level.

Cell Viability and Neuroprotection Assays (e.g., TUNEL Assay)

These assays assess the ability of a compound to protect neurons from cell death induced by a neurotoxic stimulus.

References

- 1. 7,8,3'-Trihydroxyflavone [medbox.iiab.me]

- 2. 7,8,3’-Trihydroxyflavone, a potent small molecule TrkB receptor agonist, protects spiral ganglion neurons from degeneration both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7, 8, 3′-Trihydroxyflavone Promotes Neurite Outgrowth and Protects Against Bupivacaine-Induced Neurotoxicity in Mouse Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7,8-dihydroxyflavone, a small molecular TrkB agonist, is useful for treating various BDNF-implicated human disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Post-Injury Treatment with 7,8-Dihydroxyflavone, a TrkB Receptor Agonist, Protects against Experimental Traumatic Brain Injury via PI3K/Akt Signaling | PLOS One [journals.plos.org]

- 7. 7,8-Dihydroxiflavone protects retinal ganglion cells and promotes axonal regeneration through TrkB signaling pathway followed by AKT and ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 7,8-Dihydroxyflavone leads to survival of cultured embryonic motoneurons by activating intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Post-Injury Treatment with 7,8-Dihydroxyflavone, a TrkB Receptor Agonist, Protects against Experimental Traumatic Brain Injury via PI3K/Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7,8,3'-Trihydroxyflavone (7,8,3'-THF)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7,8,3'-Trihydroxyflavone (7,8,3'-THF), a potent agonist of the Tropomyosin receptor kinase B (TrkB). This document consolidates key chemical and biological data, outlines detailed experimental methodologies, and visualizes its primary signaling pathway to support ongoing research and drug development efforts in neurodegenerative and neurological disorders.

Core Compound Data

7,8,3'-THF is a synthetic flavone derivative that has garnered significant interest for its neuroprotective and neurotrophic properties. It is structurally related to 7,8-dihydroxyflavone (7,8-DHF) and exhibits enhanced potency as a TrkB agonist.

| Parameter | Value | Reference |

| CAS Number | 137502-84-2 | [1] |

| Molecular Formula | C₁₅H₁₀O₅ | [1] |

| Molecular Weight | 270.24 g/mol | [1] |

| IUPAC Name | 7,8-dihydroxy-2-(3-hydroxyphenyl)chromen-4-one | [1] |

| Synonyms | 7,8,3'-THF | [1] |

Mechanism of Action: TrkB Receptor Agonism

7,8,3'-THF functions as a small-molecule agonist of the TrkB receptor, the primary receptor for Brain-Derived Neurotrophic Factor (BDNF). By mimicking the action of BDNF, 7,8,3'-THF can cross the blood-brain barrier and activate downstream signaling cascades that are crucial for neuronal survival, synaptic plasticity, and neurogenesis. The binding of 7,8,3'-THF to TrkB induces receptor dimerization and autophosphorylation, which in turn activates two major intracellular signaling pathways: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. Activation of these pathways ultimately leads to the modulation of downstream effectors, such as the cAMP response element-binding protein (CREB), which plays a critical role in neuronal function and survival.

Experimental Protocols

General Synthesis of Flavones

-

Claisen-Schmidt Condensation: This initial step involves the base-catalyzed condensation of a substituted 2'-hydroxyacetophenone with a substituted benzaldehyde to form a 2'-hydroxychalcone intermediate. For the synthesis of 7,8,3'-THF, the starting materials would be 2',3',4'-trihydroxyacetophenone and 3-hydroxybenzaldehyde.

-

Intramolecular Cyclization: The second step is the acid-catalyzed intramolecular Michael addition to cyclize the chalcone intermediate, yielding the final flavanone product.

Purification: The crude product can be purified using column chromatography on silica gel, with an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate), followed by recrystallization from a suitable solvent to yield the pure 7,8,3'-Trihydroxyflavone. Purity can be assessed by High-Performance Liquid Chromatography (HPLC).

In Vitro Neuroprotection Assay (MTT Assay)

This protocol is designed to assess the neuroprotective effects of 7,8,3'-THF against a neurotoxin-induced cell death in a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).

-

Cell Culture: Plate neuronal cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with varying concentrations of 7,8,3'-THF (e.g., 10 nM to 10 µM) for a specified period (e.g., 1-2 hours) before inducing toxicity.

-

Induction of Toxicity: Introduce a neurotoxin (e.g., glutamate, 6-OHDA, or H₂O₂) to the cell culture medium and incubate for 24 hours.

-

Cell Viability Assessment:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the resulting formazan crystals with DMSO or a solubilization buffer.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control group.

In Vivo Neuroprotection Study in a Mouse Model

This protocol outlines a general procedure for evaluating the neuroprotective efficacy of 7,8,3'-THF in a mouse model of neurological disease (e.g., retinal degeneration or traumatic brain injury).

-

Animal Model: Utilize a relevant mouse model, such as the light-induced retinal degeneration (LIRD) model in BALB/c mice.

-

Compound Preparation: Dissolve 7,8,3'-THF in a suitable vehicle, such as phosphate-buffered saline (PBS) or PBS with a small percentage of DMSO.

-

Administration: Administer 7,8,3'-THF to the mice via intraperitoneal (i.p.) injection at a specific dosage (e.g., 37.5 mg/kg).[2] The administration schedule will depend on the specific model and study design (e.g., daily injections for a set number of days).[2]

-

Experimental Procedure: Following the administration of 7,8,3'-THF, subject the animals to the disease-inducing paradigm (e.g., exposure to bright light for LIRD).

-

Assessment of Outcome:

-

Functional Assessment: Evaluate functional outcomes relevant to the model, such as visual function using electroretinography (ERG) for retinal degeneration models.[2]

-

Biochemical Analysis: Collect relevant tissues (e.g., retina, hippocampus) and perform immunoblots to assess the activation of TrkB and downstream signaling proteins like Akt.[2]

-

References

Discovery and development of 7,8,3'-Trihydroxyflavone as a BDNF mimetic

An In-depth Technical Guide to the Discovery and Development of 7,8,3'-Trihydroxyflavone as a BDNF Mimetic

Abstract